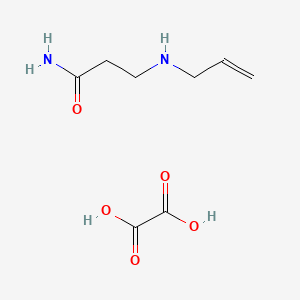

N3-丙-2-烯-1-基-β-丙氨酰胺 (C2H2O4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N3-Prop-2-en-1-yl-beta-alaninamide (C2H2O4) is a chemical compound that has recently gained attention in scientific research. It is a derivative of beta-alanine and has been found to have potential applications in various fields, including medicine and biotechnology. In

科学研究应用

聚合物科学和药物递送

- 合成和表征:N3-丙-2-烯-1-基-β-丙氨酰胺参与聚合材料的合成。例如,基于三(丙-2-炔-1-基)苯-1,3,5-三羧酸酯和叠氮封端的聚-β-丙氨酰胺合成了星形聚-β-丙氨酰胺,用于药物负载和释放研究,展示了其在药物递送系统领域的潜力 (Krishna Kumar 等,2015).

生物化学和分子生物学

代谢途径和酶学:对β-丙氨酸及其衍生物的研究提供了对各种代谢途径和酶活性的见解。例如,酿酒酵母中的ALD2和ALD3基因专门用于β-丙氨酸的生物合成,突出了酶介导的转化过程对辅酶A生产至关重要 (W. H. White 等,2003).

光亲和标记:(芳基叠氮基)-β-丙氨酰基取代的烟酰胺腺嘌呤二核苷酸 (N3-NAD) 作为一种光敏类似物,用于研究酶相互作用,展示了其在生化研究中了解酶活性位点的效用 (M. Yamaguchi 等,1985).

神经学研究:神经毒性氨基酸 β-N-甲基氨基-l-丙氨酸 (L-BMAA) 因其在神经退行性疾病中的潜在作用而受到研究,为理解可能导致肌萎缩侧索硬化症等疾病的生化途径奠定了基础 (Estefanía de Munck 等,2013).

作用机制

Target of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various enzymes and receptors in the body, influencing a range of biological processes.

Mode of Action

As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

Related compounds such as acyl activating enzyme 3 (aae3), which encodes an oxalyl-coa synthetase, have been proposed to catalyze the first step in an alternative pathway of oxalate degradation . This suggests that 3-(Allylamino)propanamide oxalate might also be involved in similar biochemical pathways.

Result of Action

Related compounds such as aae3 have been shown to play a critical role in regulating tissue calcium oxalate crystal accumulation and in defense against oxalate-secreting phytopathogens . This suggests that 3-(Allylamino)propanamide oxalate might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is worth noting that the presence of oxalate in the environment can influence various biological and metabolic processes .

属性

IUPAC Name |

oxalic acid;3-(prop-2-enylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h2,8H,1,3-5H2,(H2,7,9);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXXNZCAEONZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(=O)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)